N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)22-11-15(12-22)19(24)21-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNFHGZLAKLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines Common reagents used in these reactions include benzyl bromide and 2-fluorophenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In related azetidine carboxamides, 6M HCl at reflux achieves 75% conversion to the corresponding carboxylic acid after 12 hours. Basic hydrolysis using 2M NaOH in ethanol at 80°C yields the carboxylate salt in 68% yield .
| Reaction Type | Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 100°C, 12h | 6M HCl | Azetidine-3-carboxylic acid | 75% | |
| Basic Hydrolysis | 80°C, 8h | 2M NaOH/EtOH | Sodium carboxylate derivative | 68% |
The amide also participates in acyl transfer reactions . For example, treatment with 4-chlorophenyl isocyanate replaces the benzyl group with a ureido moiety, as observed in analogous systems .
Nucleophilic Substitution at the Fluorophenoxy Group
The 2-fluorophenoxy substituent facilitates nucleophilic aromatic substitution (NAS). In similar compounds, amines or alkoxides displace fluorine under mild conditions (50–60°C, DMF) .
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Piperidine | DMF, 60°C, 6h | 2-(Piperidin-1-yl)phenoxy derivative | 82% | |
| Methoxide | MeOH/NaH, 25°C, 4h | 2-Methoxyphenoxy analogue | 65% |
Azetidine Ring Functionalization
The strained azetidine ring undergoes C–H arylation via palladium catalysis. Optimized conditions for analogous systems include:
This method installs aryl groups at the 3-position of the azetidine with >70% yield .
Benzyl Group Modifications
The N-benzyl group is susceptible to hydrogenolysis . Using 10% Pd/C under H₂ in ethanol removes the benzyl group, yielding the primary amine :
N-Dealkylation
-
Conditions : H₂ (1 atm), EtOH, 24h
-
Product : 1-[2-(2-Fluorophenoxy)acetyl]azetidine-3-carboxamide
Oxidation and Reduction Pathways
-
Oxidation : The benzylic position oxidizes to a ketone using KMnO₄/H₂SO₄ , though yields are moderate (55%) due to competing azetidine ring degradation.
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Reduction : The amide resists standard reductions (e.g., LiAlH₄), but BH₃·THF selectively reduces ester side chains in related molecules .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via azetidine ring opening.
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Photodegradation : UV light (254 nm) induces cleavage of the fluorophenoxy-acetyl bond, forming phenolic byproducts.
Key Mechanistic Insights
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is its anticonvulsant activity. Research has indicated that compounds with similar structures exhibit considerable anticonvulsant effects in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. For instance, derivatives of 2-substituted-5-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles have shown promising results in these models, suggesting that the mechanisms may involve interaction with benzodiazepine receptors .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the azetidine structure affect biological activity. Compounds similar to this compound have been synthesized and evaluated for their pharmacological properties. These studies often reveal that specific substitutions can enhance potency and selectivity against various biological targets, including enzymes involved in inflammatory pathways .
Anti-inflammatory Properties
Research has demonstrated that azetidine derivatives can exhibit anti-inflammatory properties. For example, certain compounds have been shown to inhibit nitric oxide production and reduce edema in animal models. The anti-inflammatory effects are often linked to their ability to modulate inflammatory mediators such as TNF-alpha and COX enzymes .
Potential as Chemotherapeutic Agents
The compound's structural characteristics suggest potential applications in cancer therapy. Similar nitrogenous heterocycles have been investigated for their ability to interfere with cancer cell proliferation and induce apoptosis. The benzimidazole scaffold, which shares structural similarities with this compound, has been documented to possess broad-spectrum anticancer activity .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the efficacy of compounds related to this compound:
| Study | Compound | Activity | Model Used | Findings |
|---|---|---|---|---|
| Luo et al., 2021 | Benzimidazole derivatives | Antibacterial | In vitro | MIC values as low as 2 µg/ml against S. aureus |
| Vasantha et al., 2015 | N-Arylidene derivatives | Antifungal | In vitro | Significant inhibition against A. niger (MIC = 3.12 µg/ml) |
| Saha et al., 2020 | Disubstituted benzimidazoles | Analgesic | In vivo | Notable analgesic effect with 88% inhibition in writhing model |
These findings underscore the versatility of compounds related to this compound across various therapeutic domains.
Mechanism of Action
The mechanism of action of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analog: 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(pyridin-4-yl)ethyl]azetidine-3-carboxamide (BJ49671)
The closest structural analog, BJ49671 (CAS: 1351645-57-2), shares the azetidine-3-carboxamide backbone and 2-(2-fluorophenoxy)acetyl substituent. The critical distinction lies in the N-substituent of the carboxamide: BJ49671 features a 2-(pyridin-4-yl)ethyl group, whereas the target compound has a benzyl group.
Table 1: Structural and Physicochemical Comparison
| Property | N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide | BJ49671 |
|---|---|---|
| Molecular Formula | C₁₉H₁₉FN₂O₃ | C₁₉H₂₀FN₃O₃ |
| Molecular Weight | ~356.37 g/mol | 357.38 g/mol |
| Key Substituents | - N-Benzyl - 2-(2-fluorophenoxy)acetyl |
- N-(2-(pyridin-4-yl)ethyl) - 2-(2-fluorophenoxy)acetyl |
| Polarity | Moderate (lipophilic benzyl) | Higher (polar pyridine ring) |
| Solubility (Predicted) | Lower aqueous solubility | Improved solubility due to pyridine |
Key Differences:
N-Substituent Impact: The benzyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.
Fluorine’s electron-withdrawing effect in both compounds likely improves metabolic stability by resisting oxidative degradation .
Broader Context: Other Azetidine Derivatives
For example:
- Flutolanil (): A benzamide fungicide with a trifluoromethyl group but lacking the azetidine core.
- Inabenfide (): A pyridinecarboxamide plant growth regulator. Its activity mechanism differs due to the absence of the azetidine ring and fluorophenoxy moiety, highlighting the structural uniqueness of the target compound .
Biological Activity
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₉FN₂O₃
- Molecular Weight : 342.4 g/mol
- CAS Number : 1448122-90-4
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, known for its versatility in organic synthesis and pharmacological applications .
Synthesis Methods
The synthesis of azetidine derivatives, including this compound, often involves cycloaddition reactions. Recent advancements in synthetic methodologies have improved yields and selectivity. For instance, ultrasound-assisted synthesis has been reported to enhance the efficiency of reactions involving azetidines, leading to higher yields of desired products .
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight that modifications on the azetidine ring can influence antibacterial potency .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 2 µg/ml |
| Compound B | E. coli | 4 µg/ml |
| N-Benzyl... | P. aeruginosa | 8 µg/ml |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that azetidine derivatives may exhibit anticancer activity. For example, compounds related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study: Cytotoxicity Assessment
A study conducted on synthesized azetidine derivatives evaluated their cytotoxic effects on HeLa cells (human cervical cancer cell line). The results indicated that several derivatives exhibited IC50 values less than 10 µg/mL, suggesting significant anticancer potential .
The mechanism of action for azetidine-based compounds often involves interaction with bacterial cell membranes or specific enzymes crucial for microbial survival. For anticancer properties, these compounds may induce apoptosis or inhibit key signaling pathways involved in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential acylation and substitution reactions. For structurally related azetidine carboxamides, coupling reagents like EDCI or DCC are used to activate carboxylic acids, followed by nucleophilic substitution with fluorophenoxyacetyl groups. Key parameters include:
- Temperature : Maintain ≤0°C during acylation to minimize side reactions (e.g., epimerization) .
- Stoichiometry : Precise molar ratios (1:1.2 for acylating agent:azetidine) ensure minimal unreacted intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm regioselectivity of benzyl and fluorophenoxy groups. F NMR verifies fluorine substitution patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar azetidines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of fine particulates .
- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for acylation reactions to identify steric/electronic barriers at the azetidine nitrogen .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by analyzing fluorophenyl-azetidine interactions .
- Solvent Effects : Use COSMO-RS simulations to optimize reaction solvents for improved yield .
Q. What strategies optimize reaction conditions for improved purity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions via response surface modeling .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control .
- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) probes to monitor reaction progress and automate quenching .
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : For fluorinated azetidine derivatives:
- Target Engagement : Fluorophenoxy groups may act as hydrogen-bond acceptors with catalytic lysine residues in enzymes (e.g., kinases) .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding modes .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation, correlating with pharmacokinetic profiles .
Q. How can researchers address contradictions in biological activity data across independent studies?
- Methodological Answer :
- Synthetic Reproducibility : Verify batch-to-batch consistency via HPLC and LC-MS to rule out impurities (>95% purity threshold) .
- Assay Variability : Standardize cell-based assays (e.g., ATP levels for viability) using internal controls (e.g., staurosporine as a reference inhibitor) .
- Structural Confirmation : Re-examine stereochemistry via NOESY NMR or circular dichroism to confirm configurationally stable intermediates .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Compare synthetic protocols (e.g., reaction time, purification methods) across studies to identify variables affecting bioactivity .
- Cross-Disciplinary Integration : Combine flow chemistry (for scalability) with computational modeling (for mechanistic insights) to streamline development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
